6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid adheres to IUPAC naming conventions for heterocyclic compounds. The systematic name prioritizes the longest carbon chain in the thiomorpholine ring, with substituents numbered to achieve the lowest possible locants. The parent structure, thiomorpholine, is a six-membered saturated ring containing sulfur and nitrogen atoms. The numbering sequence begins at the sulfur atom (position 1), proceeding through the nitrogen (position 4) to position 5, where the ketone group is located. The 4-fluorobenzyl group is attached to position 6, and the carboxylic acid group occupies position 3.
The compound’s IUPAC name explicitly identifies:
- Primary chain : 5-oxothiomorpholine-3-carboxylic acid.
- Substituents : 4-fluorobenzyl group at position 6.
Key identifiers include:
Molecular Architecture: Thiomorpholine Ring System and Substituent Analysis
The molecular architecture comprises a thiomorpholine ring (positions 1–6) with two substituents:
- 5-Oxo group (position 5): A ketone functional group that introduces electron-withdrawing effects, influencing the ring’s electronic properties.
- 3-Carboxylic acid group : Enhances solubility and potential for salt formation or esterification.
- 4-Fluorobenzyl substituent (position 6): A fluorinated aromatic group attached via a methylene bridge, contributing to hydrophobicity and electronic modulation.
Key structural features :
- Thiomorpholine ring : A six-membered saturated heterocycle with sulfur (position 1) and nitrogen (position 4). The ring adopts a chair conformation in most derivatives, as observed in related thiomorpholine compounds.
- Substituent positioning : The 4-fluorobenzyl group is ortho to the fluorine atom, creating a planar aromatic system that may engage in π-π interactions. The carboxylic acid group at position 3 is in proximity to the ketone, enabling potential intramolecular hydrogen bonding.
Stereochemical Considerations and Chiral Centers
The thiomorpholine ring contains two chiral centers at positions 2 and 3 due to the asymmetry introduced by the substituents. However, the stereochemical configuration of this compound is not explicitly defined in available literature. This ambiguity may arise from:
- Synthetic methods : If synthesized via achiral intermediates, the compound could exist as a racemic mixture.
- Crystal packing : Solid-state structures of similar thiomorpholine derivatives often adopt centrosymmetric arrangements, masking individual stereochemistry.
Critical observations :
- Chiral environment : The carboxylic acid (position 3) and ketone (position 5) groups create a stereogenic environment.
- Lack of data : No experimental crystallographic or spectroscopic data (e.g., X-ray diffraction, NMR) for this specific compound are reported in the provided sources.
Comparative Structural Analysis with Related Thiomorpholine Derivatives
Table 1 compares this compound with structurally analogous compounds:
Structural implications :
- Electronic effects : The 4-fluorobenzyl group (electron-withdrawing via inductive effects) and carboxylic acid (electron-withdrawing via resonance) stabilize the thiomorpholine ring’s partial charges.
- Steric considerations : The benzyl group at position 6 creates steric hindrance, potentially influencing binding affinity in biological systems.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-3-1-7(2-4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHWICNUESEUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a thiol under acidic conditions to form the thiomorpholine ring.
Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the thiomorpholine ring with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Oxidation: The thiomorpholine ring is then oxidized to introduce the oxo group, typically using an oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom or the benzyl group.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research indicates that compounds similar to 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid exhibit promising antibacterial properties. For instance, derivatives have been developed that inhibit bacterial gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. These compounds have shown effectiveness against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant threats according to the WHO priority list .
Mechanism of Action
The mechanism through which this compound exerts its effects is primarily through enzyme inhibition. The presence of the fluorine atom enhances binding affinity due to its unique electronic properties, allowing for selective interaction with target enzymes or receptors.
Case Study: Growth Inhibition in Cancer Cells
In a study involving the derivative YJC-1 (related to the compound ), significant growth inhibition was observed in human lung carcinoma A549 cells. The compound induced cell cycle arrest by affecting microtubule polymerization and modulating cyclin-dependent kinase inhibitors, demonstrating potential for cancer treatment applications .
Materials Science Applications
The structural characteristics of this compound make it suitable for developing advanced materials. Its potential applications include:
- Polymer Development : The compound can serve as a building block for synthesizing new polymers with specific properties, enhancing material performance in various industrial applications.
- Coatings : Its unique chemical properties may allow for the creation of specialized coatings that provide improved resistance to environmental degradation or enhanced adhesion characteristics.
Biological Studies
Fluorinated Compounds Interaction
The compound can be utilized in biological studies to explore the interactions of fluorinated compounds within biological systems. This research could lead to advancements in drug development and diagnostic tools, particularly focusing on how fluorinated moieties influence biological activity and pharmacokinetics.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Effective against resistant bacteria; mechanism via enzyme inhibition |
| Cancer treatment (e.g., YJC-1) | Induces cell cycle arrest; potential for lung cancer therapy | |
| Materials Science | Polymer synthesis | Potential for high-performance materials |
| Specialized coatings | Improved environmental resistance | |
| Biological Studies | Interaction studies with biological systems | Insights into drug development and efficacy |
Mechanism of Action
The mechanism of action of 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
Positional Isomers: Fluorobenzyl Substitution
The 3-fluorobenzyl isomer (CAS: 1269527-54-9) shares the same molecular formula but differs in the fluorine substituent position. This minor structural variation can significantly alter physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug bioavailability. The 3-fluorobenzyl variant is commercially available, unlike its 4-fluorobenzyl counterpart, implying better synthetic feasibility or stability .
Thiomorpholine vs. Morpholine Derivatives
Replacing the thiomorpholine core with morpholine (e.g., (R/S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, CAS: 106973-36-8/37-9) removes the sulfur atom, altering electronic properties and hydrogen-bonding capacity.
Functional Group Variations
- 6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol (CAS: 104517-60-4): Incorporates a triazinol group instead of thiomorpholine, introducing a sulfhydryl (-SH) moiety. This modification could influence redox activity or metal chelation .
- 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid : Features a pyrrolidine ring, which is smaller and less polar than thiomorpholine. Such differences may impact target selectivity, as seen in elastase inhibition studies .
Comparative Data Table
Key Research Findings and Implications
Fluorine Position Matters : The 4-fluorobenzyl group in the target compound may enhance binding to hydrophobic pockets in enzymes compared to the 3-fluorobenzyl isomer, though empirical data are lacking .
Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine could improve metabolic stability or solubility compared to oxygen-containing morpholine derivatives, a hypothesis supported by studies on analogous sulfur-containing drugs .
Biological Activity
6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₂FNO₃S
- Molecular Weight : 269.29 g/mol
- CAS Number : 1025448-57-0
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It is hypothesized that the compound may influence various cellular pathways, including:
- Enzyme Inhibition : The thiomorpholine ring structure may interact with enzymes involved in metabolic processes, potentially inhibiting their activity.
- Cell Signaling Pathways : The compound may modulate signaling pathways that are critical for cell growth and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against lung carcinoma cells (A549) with an IC50 value around 5 µM, indicating its potential as an anticancer agent.
Case Studies
- In Vitro Study on Cancer Cells
- A study evaluated the effects of this compound on A549 cells. The compound induced cell cycle arrest at the G2/M phase and increased the expression of p21(Cip1/Waf1), a cyclin-dependent kinase inhibitor, which led to reduced proliferation rates.
- Antimicrobial Efficacy
- A comparative analysis was conducted to assess the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it had comparable or superior activity against certain strains, suggesting its potential as a lead compound for further development.
Research Findings
Recent studies have focused on optimizing the pharmacological properties of this compound to enhance its efficacy and reduce toxicity. Key findings include:
- ADMET Properties : Preliminary assessments indicate favorable absorption, distribution, metabolism, excretion, and toxicity profiles.
- Synergistic Effects : When combined with other antimicrobial agents, there was a notable synergistic effect observed, enhancing overall antibacterial activity.
Q & A
Basic Research Questions
Q. What are established synthetic routes for 6-(4-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step processes. A plausible route includes:
- Step 1 : Condensation of 4-fluorobenzyl derivatives with thiomorpholine precursors.
- Step 2 : Cyclization under acidic or basic conditions to form the 5-oxothiomorpholine ring.
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates.
- Catalysts like palladium or copper may optimize yield (e.g., cyclization steps in heterocyclic systems ). Solvents such as DMF or toluene are often used for high-temperature reactions. Purification via column chromatography or recrystallization is critical for isolating the final product .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ ~7.2–7.4 ppm, thiomorpholine ring protons at δ ~3.5–4.5 ppm).
- IR for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups.
- HRMS for molecular ion verification.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and ring conformation .
Q. What preliminary biological assays are relevant for screening this compound?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria or fungi (e.g., Candida spp.) .
- Enzyme inhibition : Test against target enzymes (e.g., proteases or kinases) using fluorogenic substrates or ADP-Glo™ assays.
- Cytotoxicity : MTT or resazurin assays in mammalian cell lines to assess therapeutic index .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during cyclization or carboxylation steps.
- Chromatography : Chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers.
- Crystallization-induced asymmetric transformation (CIAT) to enrich desired stereoisomers .
Q. What computational strategies predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. How do structural modifications impact biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing 4-fluorobenzyl with 4-trifluoromethylphenyl or altering the thiomorpholine ring oxidation state).
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to modulate solubility or target affinity .
- Fluorine scanning : Introduce fluorine at different positions to study effects on membrane permeability or metabolic stability .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at elevated temperatures.
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping proton signals and verify connectivity.
- Isotopic labeling : Use 19F NMR to track fluorine environments or deuterated solvents to eliminate background interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
